2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and imidazole rings Piperidine is a six-membered ring containing one nitrogen atom, while imidazole is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with imidazole precursors can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Imidazole derivatives: Compounds containing the imidazole ring are often used in pharmaceuticals and agrochemicals.
Uniqueness
2-(Piperidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of both piperidine and imidazole rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-piperidin-4-yl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
RGUZFFQOOBKZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(=O)O |
Origin of Product |
United States |
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